molecular formula C11H20Cl2N4 B2866569 4,6-Dimethyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride CAS No. 951004-14-1

4,6-Dimethyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride

Cat. No.: B2866569
CAS No.: 951004-14-1
M. Wt: 279.21
InChI Key: ZOGGYXWDLFRBNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4,6-Dimethyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride” is a chemical compound with the formula C11H18N4・2HCl . It is used for research and development .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented as a 2D Mol file or a computed 3D SD file . The molecular weight of the compound is 279.21 .

Scientific Research Applications

Synthesis and Characterization

The compound is utilized in the synthesis of novel chemical entities with potential pharmacological activities. For example, it has been involved in the creation of di-(phenyl) pyrimidin-2-amines, which were investigated for anti-inflammatory activity. Two compounds in this series showed significant reduction in edema volume, indicating their potential anti-inflammatory effects (Nitin Kumar, S. Drabu, & K. Shalini, 2017). Another study focused on synthesizing and characterizing stable betainic pyrimidinaminides, highlighting the role of electronic or kinetic stabilization effects determined by substitution patterns or reaction conditions (A. Schmidt, 2002).

Antitumor and Anticancer Activity

A series of O-Mannich bases of 4,6-diaryl-3,4-dihydropyrimidine-2(1H)-ones were synthesized and evaluated for their in vitro and in vivo antitumor/anticancer activities. This research underscores the compound's role in developing potential anticancer agents (K. Venkateshwarlu, G. Chakradar Rao, V. Reddy, & Y. Narasimha Reddy, 2014).

Pharmacological Properties

The compound has been a key intermediate in synthesizing potent deoxycytidine kinase inhibitors. A practical synthesis approach was described, highlighting its economic viability and importance in developing new classes of inhibitors (Haiming Zhang, Jie Yan, Ramanaiah C. Kanamarlapudi, Wenxue Wu, & P. Keyes, 2009).

Insecticidal and Antibacterial Potential

Pyrimidine linked pyrazole heterocyclics synthesized via microwave irradiative cyclocondensation were evaluated for their insecticidal and antibacterial potential, showcasing the compound's utility in developing new agrochemicals (P. P. Deohate & Kalpana A. Palaspagar, 2020).

Antifungal Effects

Research on 4-Chloro-6-Methoxy-N, N-Dimethylpyrimidin-2-Amine derivatives containing a heterocyclic compound demonstrated significant antifungal effects against types of fungi like Aspergillus terreus and Aspergillus niger. This suggests its potential use in developing new antifungal agents (N. N. Jafar, Ibtihial M Abdul Mahdi, M. H. Hadwan, & A. AlameriAmeer, 2017).

Safety and Hazards

The safety data sheet for “4,6-Dimethyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride” provides information on its hazards. It is advised to keep the compound away from heat/sparks/open flames/hot surfaces . In case of inhalation, skin contact, eye contact, or ingestion, specific first-aid measures are recommended .

Properties

IUPAC Name

4,6-dimethyl-N-piperidin-4-ylpyrimidin-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4.2ClH/c1-8-7-9(2)14-11(13-8)15-10-3-5-12-6-4-10;;/h7,10,12H,3-6H2,1-2H3,(H,13,14,15);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGGYXWDLFRBNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2CCNCC2)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 4-(4,6-dimethyl-pyrimidin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester (1.47 g, 4.80 mmol) in ethanol (20 mL) and 4 M HCl in dioxane (40 mL) was stirred at rt for 2 h. The solvent was removed under reduced pressure and the crude product used in the consecutive step without further purification assuming quantitative deprotection and formation of the dihydrochloride salt. MS (ISP): 207.3 [M+H]+.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.